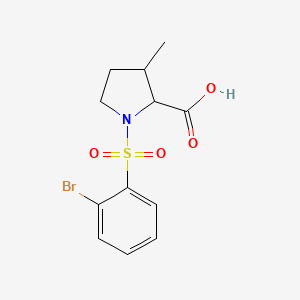![molecular formula C12H14BrN3 B6632666 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline, also known as BMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying protein-protein interactions.
Mécanisme D'action
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline works by binding to a specific site on a protein through a covalent bond. This binding can occur between the nitrogen atom of the aniline ring and a cysteine residue on the protein. Once bound, 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline can be used to identify other proteins that interact with the same site through mass spectrometry analysis.
Biochemical and Physiological Effects:
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has been shown to have minimal toxicity in cell culture studies, making it a promising tool for studying protein-protein interactions in living cells. However, it should be noted that 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline is not a drug and should not be used for any therapeutic purposes.
Avantages Et Limitations Des Expériences En Laboratoire
The ssCLMS approach using 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has several advantages over other methods for studying protein-protein interactions. It is a site-specific approach, meaning that it can identify interactions at a specific site on a protein, rather than identifying all potential interactions. It is also a chemical cross-linking approach, which can capture transient interactions that may not be detected by other methods. However, there are also limitations to this approach, including the potential for false positives and the need for careful data analysis.
Orientations Futures
There are several future directions for research using 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline. One area of interest is in the development of new methods for analyzing the data generated by ssCLMS experiments. Another area is in the use of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline to study protein-protein interactions in vivo, which would allow for a more complete understanding of these interactions in a physiological context. Additionally, 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline could be used to study specific protein complexes involved in disease processes, such as cancer or neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline involves the reaction of 3-bromoaniline and 1-methyl-4-(methylthio)pyrazole in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline as a yellow solid.
Applications De Recherche Scientifique
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has been widely used as a tool for studying protein-protein interactions. It works by binding to a specific site on a protein, which can be used to identify other proteins that interact with the same site. This technique, known as the site-specific chemical cross-linking and mass spectrometry (ssCLMS) approach, has been used to study a variety of protein complexes, including those involved in DNA replication, transcription, and chromatin remodeling.
Propriétés
IUPAC Name |
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-3-11(13)5-12(4-9)14-6-10-7-15-16(2)8-10/h3-5,7-8,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJKLWZVOKPQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)


![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)




![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)
![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)